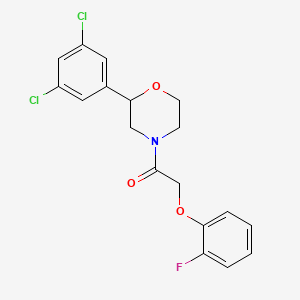

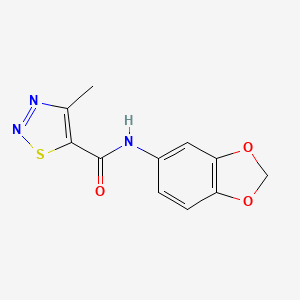

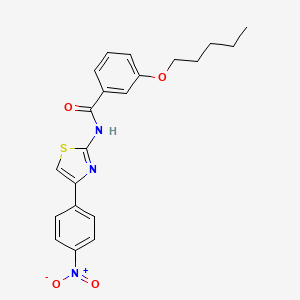

3,4-diethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with the tetrahydroquinoline structure are often found in alkaloids and pharmaceuticals . They can exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects .

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives often involves the Pictet-Spengler reaction or the Bischler-Napieralski reaction . These reactions involve the condensation of a β-arylethylamine with a carbonyl compound to form the tetrahydroquinoline ring .Molecular Structure Analysis

Tetrahydroquinolines have a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The exact structure of “3,4-diethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” would include additional functional groups attached to this basic structure .Chemical Reactions Analysis

Tetrahydroquinolines can undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions . The exact reactions that “3,4-diethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” can undergo would depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . For example, tetrahydroquinolines are generally stable compounds, but their stability can be affected by the presence of other functional groups .Scientific Research Applications

Synthesis Techniques and Chemical Reactions

Hydrolysis and Tautomerism Studies : The hydrolysis reactions of compounds related to the target chemical, including its structural analogs, have been explored, demonstrating the conditions under which these compounds are hydrolyzed into pyruvic acid, carbon dioxide, and amines. This research sheds light on the chemical behavior and stability of such compounds (Iwanami et al., 1964).

Oxidative Coupling for Polycyclic Amides Synthesis : Studies have developed methodologies for the high-yield synthesis of isoquinolones from benzamides and alkynes, highlighting the utility of these compounds in constructing complex molecular architectures (Song et al., 2010).

Antitumor Properties : Modifications of compounds structurally related to "3,4-diethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" have been performed to evaluate their antitumor properties. This research indicates the potential therapeutic applications of these compounds (Rivalle et al., 1983).

Potential Biological Applications

Sigma-2 Receptor Probe Development : The development of sigma-2 receptor probes based on structurally similar compounds suggests potential applications in neuropharmacology and cancer research, highlighting the biological relevance of these compounds (Xu et al., 2005).

PET Radiotracers for Tumor Diagnosis : Research into hybrids of high-affinity sigma-2 receptor ligands, including compounds similar to the target chemical, emphasizes their role in developing PET radiotracers for tumor diagnosis. This highlights the compound's potential impact on medical imaging and oncology (Abate et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3,4-diethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-3-25-17-9-5-14(12-18(17)26-4-2)20(24)21-15-7-8-16-13(11-15)6-10-19(23)22-16/h5,7-9,11-12H,3-4,6,10H2,1-2H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRHDSBPKRCECV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2889428.png)

![5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2889436.png)

![3-(Triazol-2-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2889437.png)

![3-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide](/img/structure/B2889442.png)